molecular formula C21H14F3N3O2S B2604923 2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-47-5

2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No. B2604923
CAS RN: 898417-47-5
M. Wt: 429.42
InChI Key: BHWQHXXVSCNUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including an indolizine ring, a thiophene ring, a carboxamide group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system of the indolizine and thiophene rings. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The trifluoromethyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Novel Synthetic Pathways

Research has shown that derivatives similar to the specified compound can be synthesized through novel one-pot domino reactions, indicating a methodological advancement in organic chemistry. For instance, derivatives of indolizine carboxamide have been obtained via domino reactions of isocyanides and aldehydes, showcasing the efficiency of synthesizing complex molecules in a single step without prior activation or modification (Ziyaadini et al., 2011).

Antimicrobial and Anticancer Activities

Several studies have synthesized derivatives of thiophene carboxamide and indolizine carboxamide to evaluate their biological activities. A notable investigation synthesized derivatives that exhibited significant in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. This underlines the therapeutic potential of such compounds in drug discovery and development (Mahanthesha et al., 2022).

Heterocyclic Synthesis and Antibiotic Applications

The synthesis of heterocyclic compounds using thiophene carboxamide derivatives has been explored, with some synthesized compounds showing promising antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This demonstrates the compound's role in the development of new antibiotic agents (Ahmed, 2007).

Antitumor and Antiradiation Activities

Research into the synthesis of thiophene derivatives, including those structurally related to the specified compound, has revealed potential antitumor and antiradiation activities. These findings suggest the compound's derivatives could be developed as novel anticancer or radioprotective agents, further emphasizing the broad scope of its scientific applications (Hassan et al., 1998).

Future Directions

The compound could be of interest for further study, given the biological activities associated with indolizine-containing compounds. Potential areas of research could include exploring its biological activity, optimizing its synthesis, and investigating its reaction chemistry .

properties

IUPAC Name

2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)12-5-3-6-13(11-12)26-20(29)16-14-7-1-2-9-27(14)18(17(16)25)19(28)15-8-4-10-30-15/h1-11H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWQHXXVSCNUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.